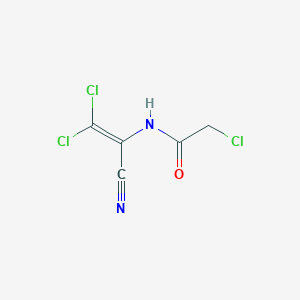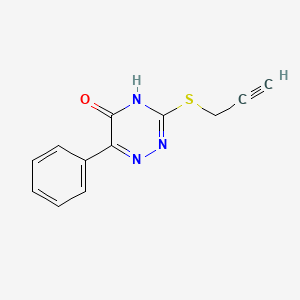![molecular formula C17H20F2N4O B6108093 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6108093.png)
3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine, commonly known as AZD-9291, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was developed by AstraZeneca for the treatment of non-small cell lung cancer (NSCLC) that has a specific EGFR mutation called T790M.
Wirkmechanismus
AZD-9291 selectively targets the mutant 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine T790M, which is resistant to other this compound inhibitors. It irreversibly binds to the ATP-binding site of the this compound kinase domain, preventing the activation of downstream signaling pathways that promote tumor growth. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a high selectivity for the mutant this compound T790M and a low affinity for the wild-type this compound, reducing the risk of off-target effects. It has also demonstrated good oral bioavailability and pharmacokinetics, making it suitable for clinical use. In clinical trials, AZD-9291 has shown a favorable safety profile with manageable side effects.
Vorteile Und Einschränkungen Für Laborexperimente
AZD-9291 has several advantages for lab experiments, including its high selectivity for the mutant 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine T790M, good oral bioavailability and pharmacokinetics, and favorable safety profile. However, one limitation is that it may not be effective in all patients with the T790M mutation, as some may have acquired additional mutations that confer resistance to AZD-9291.
Zukünftige Richtungen
There are several future directions for the development and use of AZD-9291. One area of research is the identification of biomarkers that can predict response to AZD-9291 and guide patient selection. Another area is the combination of AZD-9291 with other targeted therapies or immunotherapies to improve treatment outcomes. Additionally, there is a need for the development of new 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine inhibitors that can overcome resistance mechanisms to AZD-9291.
Synthesemethoden
The synthesis of AZD-9291 involves several steps, including the preparation of 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine, which is then reacted with 1-azepanecarboxylic acid to form AZD-9291. The final product is obtained through a purification process involving recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC with the T790M mutation. It has shown promising results in inhibiting tumor growth and improving patient outcomes. In addition, AZD-9291 has also been studied for its potential use in other 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-mutant cancers, such as breast and colorectal cancer.
Eigenschaften
IUPAC Name |
azepan-1-yl-[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O/c18-15(19)14-9-13(11-5-6-11)21-16-12(10-20-23(14)16)17(24)22-7-3-1-2-4-8-22/h9-11,15H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBDOFYZWPFZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylthio)phenyl]quinuclidin-3-amine](/img/structure/B6108010.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6108016.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B6108021.png)

![N-(4-methylphenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6108038.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6108047.png)
![1-(2-methoxybenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6108054.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)acrylonitrile](/img/structure/B6108056.png)
![1-[cyclohexyl(methyl)amino]-3-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6108064.png)

![5-[(7-ethyl-1H-indol-3-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6108080.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6108084.png)
![2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B6108088.png)